molecular formula C18H12BrN3O2S B12183177 4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

Cat. No.: B12183177
M. Wt: 414.3 g/mol
InChI Key: VMVAGWAYIQDKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a synthetic organic compound designed for advanced research applications in medicinal chemistry and drug discovery. This complex molecule features a hybrid architecture, integrating a quinoline moiety and a thiazolo[4,5-f]quinoline core system. The structure is further characterized by a benzamide group substituted with a bromine atom at the para position and a methoxy functional group. The presence of both quinoline and thiazole rings in a single molecular framework is of significant scientific interest. The quinoline scaffold is a recognized pharmacophore noted for a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties . Furthermore, the thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is associated with diverse pharmacological actions such as antimicrobial, anticancer, and anti-inflammatory activities . This combination suggests potential for investigating multi-target therapies or enhancing binding affinity through synergistic interactions. The specific functional groups on this molecule, namely the bromo substituent and the methoxy group, provide distinct handles for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a lead structure for developing novel bioactive molecules. Its primary research value lies in its potential application across various therapeutic areas, including but not limited to, oncology, infectious diseases, and neuroscience. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referring to the material safety data sheet (MSDS) for detailed hazard information.

Properties

Molecular Formula

C18H12BrN3O2S

Molecular Weight

414.3 g/mol

IUPAC Name

4-bromo-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide

InChI

InChI=1S/C18H12BrN3O2S/c1-24-13-9-14-16(12-3-2-8-20-15(12)13)21-18(25-14)22-17(23)10-4-6-11(19)7-5-10/h2-9H,1H3,(H,21,22,23)

InChI Key

VMVAGWAYIQDKBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazoloquinoline core, followed by bromination and subsequent functionalization to introduce the methoxy and benzamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated thiazoloquinoline structure.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C18H12BrN3O2SC_{18}H_{12}BrN_3O_2S, and it features a complex structure that includes a thiazoloquinoline moiety. The presence of bromine and methoxy groups contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazoloquinoline derivatives, including 4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide, as anticancer agents. These compounds have been shown to inhibit key kinases involved in cancer cell proliferation.

  • Case Study : A focused library of thiazoloquinoline derivatives was synthesized and tested against various cancer cell lines. Among these, compounds showed submicromolar activities against DYRK1A and GSK3α/β kinases, indicating their potential as selective kinase inhibitors with anticancer properties .

Neuroprotective Effects

The compound's structural similarity to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Thiazoloquinolines have been studied for their ability to modulate NMDA receptors and reduce excitotoxicity.

  • Case Study : Research into kynurenine metabolism indicates that compounds affecting this pathway can have significant neuroprotective effects. The modulation of NMDA receptors by similar compounds has been linked to reduced neuronal damage in models of Alzheimer's disease .

Synthesis and Mechanism of Action

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Tables

Table 1. Spectroscopic Data Comparison

Compound IR (C=O, cm⁻¹) ^1H-NMR (Key Signals) Molecular Weight (g/mol)
Target Compound 1605–1679* Aromatic H: 7.36–8.39 ppm ~430–440†
8a (C23H18N4O2S) 1679, 1605 CH3: 2.49 ppm; Ar-H: 7.47–8.39 414.49
4f (C12H11BrFN3S2) Not reported CH3: 2.83 ppm; Ar-H: 7.50–8.35 360.26

*Estimated based on similar benzamides . †Calculated from molecular formula analogues.

Biological Activity

The compound 4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a member of the thiazoloquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide can be represented as follows:

C21H19N3O3S\text{C}_{21}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a bromine atom and a methoxy group attached to a thiazoloquinoline core, which is known for its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit certain enzymes and receptors involved in critical biological pathways. For example, compounds with similar structures have been shown to inhibit microbial growth by targeting bacterial DNA gyrase and other essential enzymes .

Antimicrobial Activity

Studies have demonstrated that thiazoloquinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Its mechanism often involves disrupting the cell wall synthesis or inhibiting nucleic acid synthesis in pathogens .

Anticancer Properties

The anticancer potential of 4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide has been investigated through in vitro studies. It has shown promising results in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The compound's ability to act as a kinase inhibitor has also been noted .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiazoloquinoline derivatives, 4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide was tested against several strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested .

Comparative Analysis

To understand the relative potency of 4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide compared to other known compounds, a table summarizing various biological activities is presented below:

Compound NameActivity TypeIC50 (µM)Reference
QuinineAntimalarial0.05
CamptothecinAntitumor0.02
4-bromo-N-...Antimicrobial10
N-(2Z)...Anticancer5-15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.